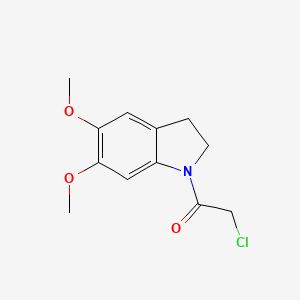
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone, also known as CDMEO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including biochemistry, pharmacology, and neuroscience. In
科学研究应用
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in a variety of scientific fields. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have a selective inhibitory effect on the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse.
作用机制
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting this transporter, this compound increases the levels of serotonin in the synaptic cleft, leading to increased serotonin signaling in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on the serotonin transporter, this compound has been shown to increase the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release is thought to contribute to this compound's effects on drug addiction and other behaviors.
实验室实验的优点和局限性
One of the primary advantages of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone is its selectivity for the serotonin transporter, which allows for more targeted research into the role of serotonin in various behaviors and disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are several potential future directions for research into 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of more potent and selective inhibitors of the serotonin transporter, which could have applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the effects of this compound on drug addiction and other behaviors, and to develop new treatments based on these findings. Finally, there is potential for the development of new imaging techniques to study the effects of this compound on the brain, which could lead to new insights into the role of serotonin in various behaviors and disorders.
合成方法
The synthesis of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5,6-dimethoxyindole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to replace the ethoxy group with a chloro group, forming this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
属性
IUPAC Name |
2-chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-8-3-4-14(12(15)7-13)9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDCSZFVYAIHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

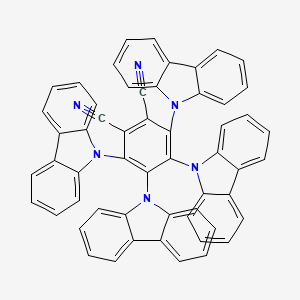
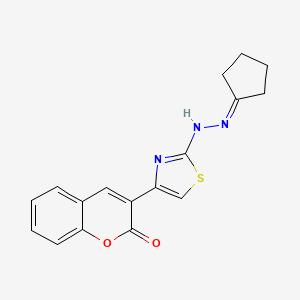
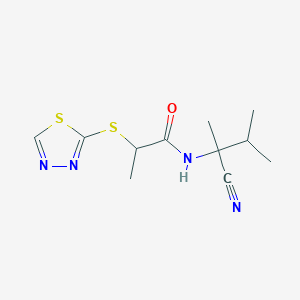

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2723934.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)
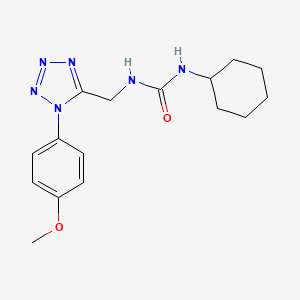

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)
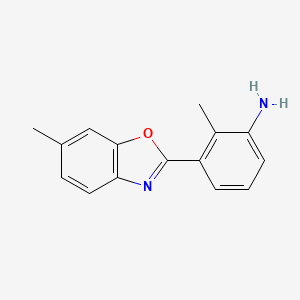

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)
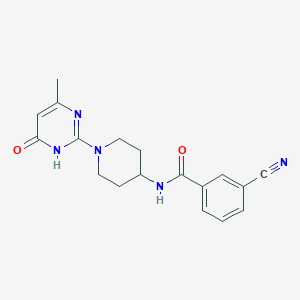
![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)